molecular formula C12H18N2O B2606080 N-(3-methoxyphenyl)piperidin-4-amine CAS No. 874647-08-2

N-(3-methoxyphenyl)piperidin-4-amine

Cat. No. B2606080
CAS RN: 874647-08-2
M. Wt: 206.289
InChI Key: TWBBGXRQAIQTFK-UHFFFAOYSA-N
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Description

“N-(3-methoxyphenyl)piperidin-4-amine” is a chemical compound with the IUPAC name 1-(3-methoxybenzyl)-4-piperidinylamine . It has a molecular weight of 220.31 . The compound is also known as 1-[(3-methoxyphenyl)methyl]piperidin-4-amine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H20N2O/c1-16-13-4-2-3-11(9-13)10-15-7-5-12(14)6-8-15/h2-4,9,12H,5-8,10,14H2,1H3 . This indicates that the compound has a piperidine ring with a methoxyphenyl group attached to one of the carbon atoms and an amine group attached to the nitrogen atom.

Amines, in general, are high-boiling liquids or solids that are combustible, but not extremely flammable, at room temperature .

Scientific Research Applications

  • Kinetics and Mechanisms in Organic Chemistry

    The study of the reactions of 3-methoxyphenyl with alicyclic amines has been a topic of interest. For instance, Castro et al. (2001) investigated the kinetics and mechanisms of reactions of 3-methoxyphenyl 4-nitrophenyl thionocarbonates with secondary alicyclic amines, which is relevant to understanding the behavior of compounds like N-(3-methoxyphenyl)piperidin-4-amine in organic reactions (Castro et al., 2001).

  • Synthesis and Structural Analysis

    The synthesis of complex compounds often involves the use of this compound or its derivatives. For example, Csatayová et al. (2010) demonstrated the use of related compounds in the synthesis of (-)-pinidinone, a naturally occurring piperidine alkaloid (Csatayová et al., 2010).

  • Chemical Catalysis and Reactions

    Utsunomiya and Hartwig (2003) explored the use of secondary alicyclic amines, like this compound, in ruthenium-catalyzed intermolecular hydroamination of vinylarenes. This kind of research expands the understanding of catalytic processes in organic chemistry (Utsunomiya & Hartwig, 2003).

  • Pharmaceutical Applications

    While avoiding specific details on drug use and dosage, it's notable that secondary amines like this compound are structurally related to compounds studied for potential pharmaceutical applications. For instance, Kim et al. (2011) discussed the potential of a structurally similar compound in killing bacterial persisters, highlighting the medical relevance of this class of chemicals (Kim et al., 2011).

  • Environmental and Analytical Chemistry

    Tekle-Röttering et al. (2016) examined the reaction of piperidine, a compound structurally related to this compound, with ozone. Such studies are crucial in understanding the environmental fate and breakdown of these compounds (Tekle-Röttering et al., 2016).

properties

IUPAC Name

N-(3-methoxyphenyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-4-2-3-11(9-12)14-10-5-7-13-8-6-10/h2-4,9-10,13-14H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBBGXRQAIQTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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